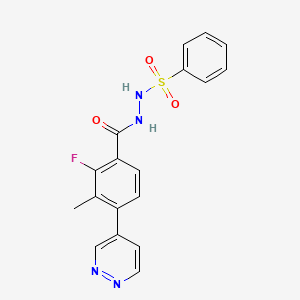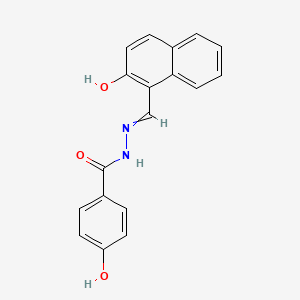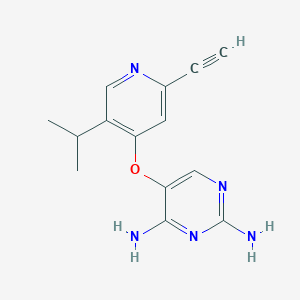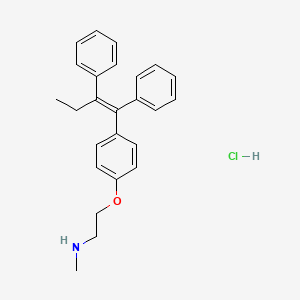
N'-(benzenesulfonyl)-2-fluoro-3-methyl-4-pyridazin-4-ylbenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MW-2474 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions. Specific details on the synthetic routes are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of MW-2474 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet research-grade standards .
Analyse Des Réactions Chimiques
Types of Reactions
MW-2474 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions may produce various substituted analogs .
Applications De Recherche Scientifique
MW-2474 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of Lysine Acetyltransferase in various biochemical pathways.
Biology: Employed in cellular studies to understand the effects of histone acetylation on gene expression.
Industry: Utilized in the development of new therapeutic agents targeting epigenetic modifications.
Mécanisme D'action
MW-2474 exerts its effects by inhibiting Lysine Acetyltransferase (KAT6A), which leads to reduced acetylation of histones. This inhibition affects gene expression by altering chromatin structure, ultimately inducing cellular senescence and inhibiting cancer cell proliferation . The molecular targets and pathways involved include the acetylation sites on histone proteins and the downstream signaling pathways that regulate cell cycle and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness of MW-2474
MW-2474 is unique due to its high potency and specificity for Lysine Acetyltransferase (KAT6A). Its ability to induce cellular senescence makes it a promising candidate for anti-cancer therapy, distinguishing it from other epigenetic modulators .
Propriétés
Formule moléculaire |
C18H15FN4O3S |
|---|---|
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
N'-(benzenesulfonyl)-2-fluoro-3-methyl-4-pyridazin-4-ylbenzohydrazide |
InChI |
InChI=1S/C18H15FN4O3S/c1-12-15(13-9-10-20-21-11-13)7-8-16(17(12)19)18(24)22-23-27(25,26)14-5-3-2-4-6-14/h2-11,23H,1H3,(H,22,24) |
Clé InChI |
CJPWOMPVOTZBOU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1F)C(=O)NNS(=O)(=O)C2=CC=CC=C2)C3=CN=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![heptadecan-9-yl 8-[(7-heptoxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11932014.png)
![(8R,9S)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-2H-pyrido[4,3,2-de] phthalazin-3(7H)-one](/img/structure/B11932021.png)
![2-[5-(1H-indol-5-yl)-3-oxo-1H-isoindol-2-yl]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11932031.png)

![2-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride](/img/structure/B11932047.png)
![3-[5-[(1S)-1-[bis(aziridin-1-yl)phosphoryloxy]ethyl]-2-nitrophenoxy]-N,N-dimethylbenzamide](/img/structure/B11932054.png)
![(3E)-3-[(2,5-dihydroxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B11932061.png)
![3,4-Dihydroxy-2-methyl-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaene-16,18-dione](/img/structure/B11932072.png)
![5-[(2S,5R)-5-methyl-4-propylmorpholin-2-yl]pyridin-2-amine](/img/structure/B11932079.png)
